molecular formula C19H18ClF3N2O3 B2504400 N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide CAS No. 1795479-23-0

N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2504400
CAS No.: 1795479-23-0
M. Wt: 414.81
InChI Key: ZEBOKJPEMGRXPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide is a synthetic organic compound characterized by the presence of both chlorophenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide typically involves a multi-step process. One common method includes the reaction of 3-chlorobenzyl chloride with 2-methoxypropylamine to form an intermediate. This intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide
  • N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[2-(trifluoromethyl)phenyl]acetamide
  • N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[2-(trifluoromethyl)phenyl]propanamide

Uniqueness

N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N2O3/c1-18(28-2,12-6-5-7-13(20)10-12)11-24-16(26)17(27)25-15-9-4-3-8-14(15)19(21,22)23/h3-10H,11H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBOKJPEMGRXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC=C1C(F)(F)F)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.